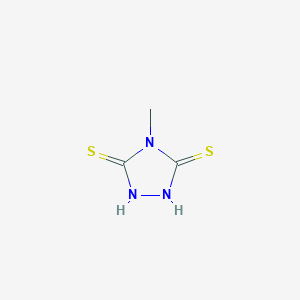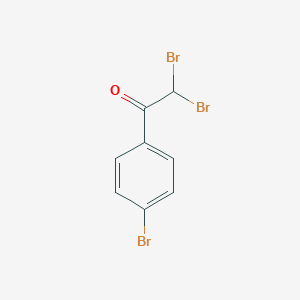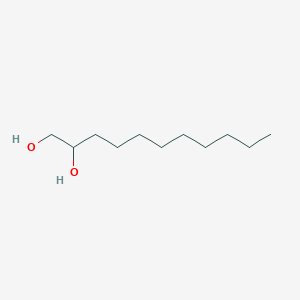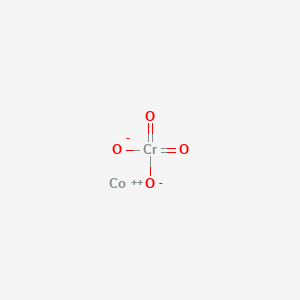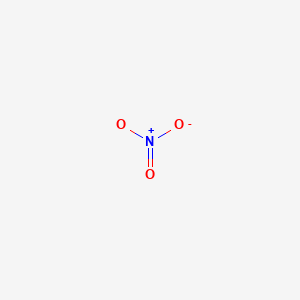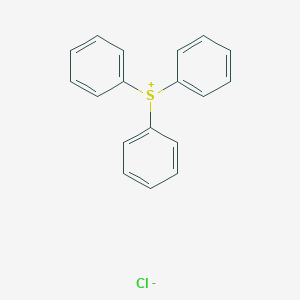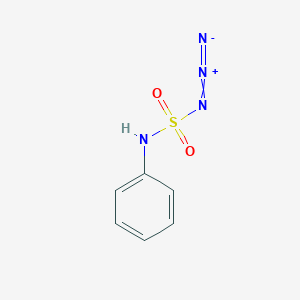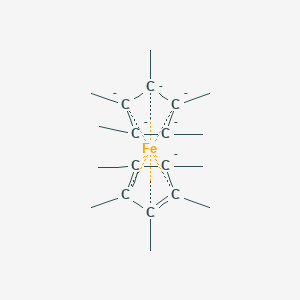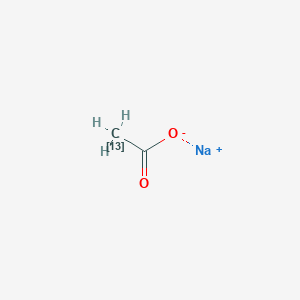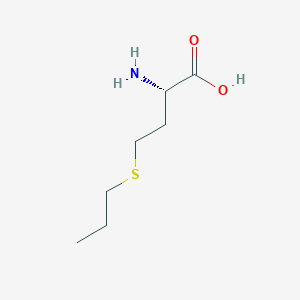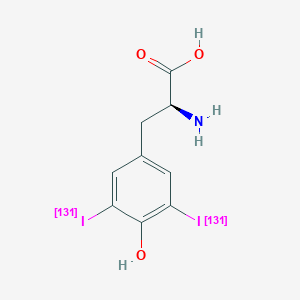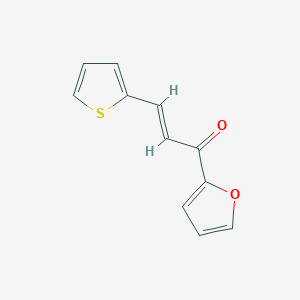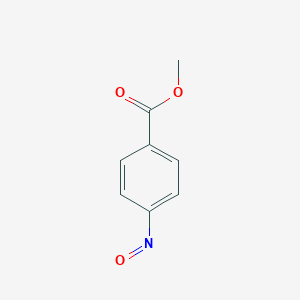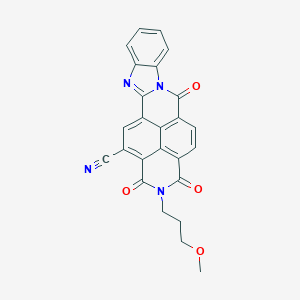
Duranol Brilliant Yellow T4G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duranol Brilliant Yellow T4G is a synthetic dye that is used in various scientific research applications. It belongs to the class of azo dyes and is widely used in biochemical and physiological studies. The purpose of
Mécanisme D'action
Duranol Brilliant Yellow T4G binds to biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. It exhibits a strong fluorescence emission upon binding to its target molecule. The mechanism of fluorescence is based on the excited-state intramolecular proton transfer (ESIPT) process.
Effets Biochimiques Et Physiologiques
Duranol Brilliant Yellow T4G has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in a variety of biochemical and physiological studies, including protein-protein interactions, DNA-protein interactions, and enzyme kinetics. Its unique spectral properties make it an ideal tool for studying cellular processes and interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Duranol Brilliant Yellow T4G is its high sensitivity and selectivity for biomolecules. It exhibits a strong fluorescence emission upon binding to its target molecule, making it an ideal tool for studying cellular processes and interactions. However, one of the limitations of Duranol Brilliant Yellow T4G is that it requires a high level of expertise to use effectively. It is also relatively expensive compared to other fluorescent probes.
Orientations Futures
There are several future directions for the use of Duranol Brilliant Yellow T4G in scientific research. One potential application is in the development of biosensors for the detection of disease biomarkers. Another potential application is in the study of protein folding and misfolding, which is implicated in many neurodegenerative diseases. Additionally, Duranol Brilliant Yellow T4G could be used in the development of new therapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
Duranol Brilliant Yellow T4G is synthesized by the diazotization of 4-nitroaniline followed by coupling with 2-naphthol. The reaction is carried out in the presence of an acid catalyst and at a low temperature. The resulting product is purified by recrystallization from a suitable solvent. The overall yield of the reaction is around 80%.
Applications De Recherche Scientifique
Duranol Brilliant Yellow T4G is widely used in scientific research as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. It is also used as a pH indicator and a stain for microscopy. Its unique spectral properties make it an ideal tool for studying cellular processes and interactions.
Propriétés
Numéro CAS |
12236-31-6 |
|---|---|
Nom du produit |
Duranol Brilliant Yellow T4G |
Formule moléculaire |
C25H16N4O4 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
17-(3-methoxypropyl)-11,16,18-trioxo-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(21),2,4,6,8,12(22),13,15(23),19-nonaene-20-carbonitrile |
InChI |
InChI=1S/C25H16N4O4/c1-33-10-4-9-28-23(30)15-8-7-14-20-16(11-13(12-26)19(21(15)20)25(28)32)22-27-17-5-2-3-6-18(17)29(22)24(14)31/h2-3,5-8,11H,4,9-10H2,1H3 |
Clé InChI |
RQILFETZQXVWKX-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=O)C2=C3C4=C(C=C2)C(=O)N5C6=CC=CC=C6N=C5C4=CC(=C3C1=O)C#N |
SMILES canonique |
COCCCN1C(=O)C2=C3C4=C(C=C2)C(=O)N5C6=CC=CC=C6N=C5C4=CC(=C3C1=O)C#N |
Autres numéros CAS |
52673-14-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



